(2,3,4-Trifluorophenyl)hydrazine
Overview
Description
(2,3,4-Trifluorophenyl)hydrazine is an organic compound with the molecular formula C6H5F3N2 It is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 2, 3, and 4, and a hydrazine group (-NH-NH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluorophenyl)hydrazine typically involves the reaction of 2,3,4-trifluoronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,3,4-Trifluorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen compounds.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include azides, amines, and substituted benzene derivatives .
Scientific Research Applications
(2,3,4-Trifluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2,3,4-Trifluorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- (2,4,6-Trifluorophenyl)hydrazine
- (3,4,5-Trifluorophenyl)hydrazine
- (4-Trifluoromethyl)phenylhydrazine
Comparison: (2,3,4-Trifluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other trifluorophenylhydrazines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
(2,3,4-trifluorophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWVPBUQBGCQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NN)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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